
2-Bromo-3'-hydroxyacetophenone
Overview
Description
2-Bromo-3’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is a derivative of acetophenone, where the acetyl group is substituted with a bromine atom at the second position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3’-hydroxyacetophenone can be synthesized through the bromination of 3’-hydroxyacetophenone. The reaction typically involves the use of bromine in acetic acid as the solvent. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-3’-hydroxyacetophenone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-hydroxyacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is 2-bromo-3’-hydroxybenzaldehyde.
Reduction: The major product is 2-bromo-3’-hydroxyphenylethanol
Scientific Research Applications
Organic Synthesis
2-Bromo-3'-hydroxyacetophenone serves as a crucial building block for synthesizing various heterocyclic compounds. Notable derivatives include:
- Pyrrole-3-carboxylic acids
- Disubstituted oxadiazolylindole derivatives
These compounds are essential in developing new materials and pharmaceuticals due to their diverse chemical properties.
Pharmaceutical Research
The compound has been investigated for its potential as:
- Anti-inflammatory agents
- Analgesics
- Nitric oxide-releasing agents
Research indicates that it may enhance therapeutic efficacy in treating various conditions related to inflammation and pain management .
Biological Studies
This compound acts as an inhibitor for key enzymes such as:
- Tyrosine kinase
- Methionine aminopeptidase
This inhibitory action is valuable in biochemical research, particularly in studies related to cancer and other diseases where these enzymes play critical roles .
Industrial Applications
In addition to its laboratory uses, this compound finds applications in:
- Dyes production
- Agrochemicals
- Fine chemicals manufacturing
These applications leverage its reactivity and functional groups to create valuable products across various industries.
Case Studies
Case Study 1: Anti-inflammatory Activity
Research conducted on the anti-inflammatory properties of this compound revealed significant inhibition of pro-inflammatory cytokines in cellular models. The findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Enzyme Inhibition Studies
A study focused on the inhibitory effects of this compound on tyrosine kinase demonstrated a dose-dependent response, indicating its potential use as a lead compound for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-hydroxyacetophenone involves its interaction with various molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5’-Bromo-2’-hydroxyacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 3’,5’-Dimethoxy-4’-hydroxyacetophenone
Comparison:
- 5’-Bromo-2’-hydroxyacetophenone: Similar structure but with the bromine and hydroxyl groups at different positions. It has different reactivity and applications.
- 2-Bromo-2’,4’-dihydroxyacetophenone: Contains an additional hydroxyl group, which affects its solubility and reactivity.
- 3’,5’-Dimethoxy-4’-hydroxyacetophenone: Contains methoxy groups instead of bromine, leading to different chemical properties and uses .
2-Bromo-3’-hydroxyacetophenone stands out due to its unique combination of bromine and hydroxyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
2-Bromo-3'-hydroxyacetophenone (C₈H₇BrO₂) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, and relevant research findings.
This compound is a white crystalline solid with a melting point of 70-74 °C. It can be synthesized through various methods, including:
- Bromination of 3'-hydroxyacetophenone : This method involves the direct bromination of the hydroxyacetophenone compound.
- Friedel-Crafts acylation : This approach uses bromobenzene and acetic anhydride in the presence of a Lewis acid catalyst to achieve the desired product .
Cytotoxic Properties
Research indicates that this compound exhibits significant cytotoxic activity , which has been demonstrated in various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies suggest that it may possess activity against certain pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of cellular processes, although specific pathways remain to be fully elucidated .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
Study on Anticancer Activity
A notable study assessed the anticancer potential of various derivatives of hydroxyacetophenones, including this compound. The results indicated that derivatives with bromine substitutions exhibited enhanced cytotoxic effects compared to their non-brominated counterparts. The study utilized several cancer cell lines, including breast and colon cancer models, demonstrating significant reductions in cell viability upon treatment with the compound .
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
This compound | MCF-7 (Breast) | 12.5 | Significant cytotoxicity |
This compound | HT-29 (Colon) | 15.0 | Significant cytotoxicity |
Antimicrobial Studies
In another study focusing on antimicrobial activity, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism involved may include interference with bacterial cell wall synthesis or function .
Q & A
Q. What are the optimized synthetic routes for preparing 2-Bromo-3'-hydroxyacetophenone with high purity?
Basic Research Question
The synthesis of this compound can be achieved via bromination of 3'-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. Microwave-assisted Hantzsch condensation with thiourea derivatives has been reported to yield thiazole derivatives of this compound with >95% purity, confirmed by HPLC and NMR . Key steps include:
- Reagent selection : NBS is preferred for regioselective bromination.
- Purification : Recrystallization from ethanol or column chromatography ensures high purity.
- Microwave optimization : Reduces reaction time (e.g., 2 minutes) compared to traditional heating .
Q. How does the bromine substituent influence nucleophilic substitution reactivity compared to chloro or fluoro analogues?
Advanced Research Question
The bromine atom in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic substitutions than chloro or fluoro analogues. Comparative studies show:
- Reactivity trend : Br > Cl > F due to leaving-group ability (weaker C-Br bond).
- Electronic effects : Bromine’s polarizability stabilizes transition states in SN2 reactions, as seen in analogous compounds like 3'-Bromo-2,2-dimethylbutyrophenone .
- Experimental validation : Kinetic studies using HPLC or GC-MS can quantify substitution rates .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the position of bromine and hydroxyl groups. For example, the hydroxyl proton appears as a singlet near δ 12 ppm, while the acetophenone carbonyl resonates at δ 195–205 ppm .
- HPLC : Validates purity (>95%) and detects byproducts like debrominated derivatives .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 215.04 (C₈H₇BrO₂⁺) .
Q. How can researchers mitigate contradictions in reported reaction yields for derivatization reactions?
Advanced Research Question
Discrepancies in yields often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
- Catalyst selection : FeCl₃ vs. AlCl₃ in bromination affects regioselectivity and yield .
- Temperature control : Microwave-assisted synthesis reduces thermal decomposition, yielding 82% in thiazole formation vs. 41% with conventional heating .
Resolution : Design of Experiments (DoE) or response surface methodology optimizes parameters .
Q. What safety protocols are essential for handling this compound in lab settings?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Halogenated waste must be segregated and treated with activated carbon or neutralization .
Q. How does this compound serve as a precursor for bioactive molecules like enzyme inhibitors?
Advanced Research Question
The compound’s bromine and hydroxyl groups enable:
- Thiazole synthesis : Microwave-assisted condensation with thioureas yields Sirtuin 1 activators, validated via enzymatic assays .
- Enzyme inhibition : The bromine enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Structure-activity relationships (SAR) : Comparative studies with 3'-chloro or 3'-fluoro analogues reveal bromine’s superior steric and electronic effects .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
Advanced Research Question
Common issues include:
- Protection of hydroxyl group : Acetylation or silylation prevents unwanted side reactions during Suzuki-Miyaura couplings.
- Catalyst systems : Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) improves aryl boronic acid coupling efficiency .
- Microwave irradiation : Enhances reaction rates and reduces catalyst loading .
Q. How do substituent positions (e.g., 2-bromo vs. 4-bromo) affect physicochemical properties?
Advanced Research Question
- Melting points : 2-Bromo derivatives (e.g., 2-Bromo-4'-fluoroacetophenone, mp 47–49°C) vs. 4-Bromo (mp 92–96°C) .
- Solubility : Electron-withdrawing bromine at the 3' position reduces solubility in non-polar solvents vs. para-substituted analogues.
- UV-Vis spectra : Bromine’s inductive effect shifts λmax by 10–15 nm compared to chloro derivatives .
Properties
IUPAC Name |
2-bromo-1-(3-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSGFQQGKPTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426038 | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-37-4 | |
Record name | 2-Bromo-1-(3-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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